Cas no 84468-24-6 (HA-100)

HA-100 structure
HA-100 structure
Product Name:HA-100
CAS 번호:84468-24-6
MF:C13H15N3O2S
메가와트:277.342101335526
MDL:MFCD00209852
CID:726307
PubChem ID:3545
Update Time:2024-10-26

HA-100 화학적 및 물리적 성질

이름 및 식별자

    • Isoquinoline,5-(1-piperazinylsulfonyl)-
    • 1-(5-ISOQUINOLINESULFONYL)- PIPERAZINE
    • 5-piperazin-1-ylsulfonylisoquinoline
    • C-1
    • HA-100 dihydrochloride
    • ha-100
    • Tocris-0543
    • 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE
    • 5-(1-Piperazinylsulfonyl)isoquinoline (ACI)
    • Piperazine, 1-(5-isoquinolinylsulfonyl)- (9CI)
    • 1-(5-Isoquinolinylsulfonyl)piperazine
    • HA 100
    • HA 100 (pharmaceutical)
    • BRD-K72462751-001-01-9
    • HMS3266K06
    • DA-73988
    • 5-(1-Piperazinylsulfonyl)isoquinoline
    • AKOS009604745
    • BDBM15203
    • 1-(5-Isoquinolinesulfonyl)piperazine
    • Piperazine, 1-(5-isoquinolinylsulfonyl)-
    • C-I-QP
    • NCGC00024641-01
    • 1-(5-isoquinolinesulfonyl) piperazine
    • HMS3675C20
    • Isoquinoline-5-sulfonic acid piperazin-1 ylamide
    • BRD-K72462751-001-02-7
    • 84468-24-6
    • 1-(5-Isoquinolinesulfonyl)piperazine,dihydrochloride
    • HMS3411C20
    • HY-100984
    • EN300-151958
    • SR-01000597700-1
    • CHEBI:93271
    • D80372
    • Q27164985
    • HA-100 2HCl
    • SCHEMBL1272907
    • 1-(5-Isoquinolinylsulfonyl)-piperazine
    • DTXSID60233438
    • UPTYCYWTFGTCCG-UHFFFAOYSA-N
    • BRD-2751
    • 5-(piperazin-1-ylsulfonyl)isoquinoline
    • CHEMBL75773
    • CS-0020664
    • MFCD00209852
    • 5-(piperazine-1-sulfonyl)isoquinoline
    • isoquinoline-5-sulfonamide 18
    • BS-45299
    • HA100
    • SR-01000597700
    • BRD2751
    • HA-100
    • MDL: MFCD00209852
    • 인치: 1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2
    • InChIKey: UPTYCYWTFGTCCG-UHFFFAOYSA-N
    • 미소: O=S(N1CCNCC1)(C1C2C(=CN=CC=2)C=CC=1)=O

계산된 속성

  • 정밀분자량: 277.08800
  • 동위원소 질량: 277.088
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 401
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.6
  • 토폴로지 분자 극성 표면적: 62.3

실험적 성질

  • 색과 성상: 사용할 수 없는
  • 밀도: 1.332
  • 비등점: 497.4°C at 760 mmHg
  • 플래시 포인트: 254.6°C
  • 굴절률: 1.639
  • PSA: 70.68000
  • LogP: 2.17620
  • 용해성: 사용할 수 없는

HA-100 보안 정보

  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36
  • RTECS 번호:TM0862600
  • 위험물 표지: Xi
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 위험 용어:R36/37/38

HA-100 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

HA-100 가격추가 >>

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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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HA-100 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; rt; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability
Luo, Tuoping; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(8), 2860-2865

합성 방법 2

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Hydrochloric acid Solvents: Water
참조
5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinolinesulfonyl)piperazine derivatives
Morikawa, Anri; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 770-3

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
참조
Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B
Collins, Ian; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1255-1273

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
A phenotypic approach to probing cellular outcomes using heterobivalent constructs
Bhadoria, Rohit; et al, Chemical Communications (Cambridge, 2020, 56(30), 4216-4219

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  overnight, rt
1.2 -
참조
Synthesis and Structure-Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH
Singh, Vinayak ; et al, European Journal of Medicinal Chemistry, 2019, 174, 309-329

합성 방법 6

반응 조건
1.1 Catalysts: Manganese dichloride Solvents: Methanol ,  Water ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
A phenotypic approach to probing cellular outcomes using heterobivalent constructs
Bhadoria, Rohit; et al, Chemical Communications (Cambridge, 2020, 56(30), 4216-4219

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 5 h, rt
2.1 Catalysts: Manganese dichloride Solvents: Methanol ,  Water ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
A phenotypic approach to probing cellular outcomes using heterobivalent constructs
Bhadoria, Rohit; et al, Chemical Communications (Cambridge, 2020, 56(30), 4216-4219

HA-100 Raw materials

HA-100 Preparation Products

HA-100 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:84468-24-6)HA-100
주문 번호:A1205320
인벤토리 상태:in Stock
재다:25mg/50mg
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:57
가격 ($):151.0/226.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:84468-24-6)HA-100
A1205320
순결:99%/99%
재다:25mg/50mg
가격 ($):151.0/226.0
Email